molecular formula C9H7N2O2+ B12364279 1-Methylquinoxalin-1-ium-2,3-dione

1-Methylquinoxalin-1-ium-2,3-dione

Cat. No.: B12364279
M. Wt: 175.16 g/mol
InChI Key: SCTUITAYNQAKRN-UHFFFAOYSA-N
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Description

1-Methylquinoxalin-1-ium-2,3-dione is a heterocyclic compound that belongs to the quinoxaline family. This compound is characterized by a quinoxaline core with a methyl group at the 1-position and a dione functionality at the 2,3-positions. Quinoxalines are known for their diverse biological activities and chemical properties, making them significant in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methylquinoxalin-1-ium-2,3-dione can be synthesized through several methods. One common approach involves the reaction of quinoxaline-2,3(1H,4H)-dione with methylating agents under specific conditions. For instance, the thionation of quinoxaline-2,3(1H,4H)-dione with a crystalline zwitterionic dipyridine-diphosphorus pentasulfide complex in refluxing pyridine for 1 hour produces quinoxaline-2,3(1H,4H)-dithione with an 83% yield . Another method involves the reaction of 2,3-dichloroquinoxaline with thiourea to afford the desired product in moderate to good yields .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as metal-free and eco-friendly reagents, is often emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-Methylquinoxalin-1-ium-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoxaline-2,3-dione derivatives, alcohols, amines, and various substituted quinoxalines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methylquinoxalin-1-ium-2,3-dione stands out due to its unique combination of a quinoxaline core with a methyl group and dione functionality, which imparts distinct chemical reactivity and biological activity. Its ability to act as a fluorescent probe for NAD(P)H dynamics further distinguishes it from other similar compounds .

Properties

Molecular Formula

C9H7N2O2+

Molecular Weight

175.16 g/mol

IUPAC Name

1-methylquinoxalin-1-ium-2,3-dione

InChI

InChI=1S/C9H7N2O2/c1-11-7-5-3-2-4-6(7)10-8(12)9(11)13/h2-5H,1H3/q+1

InChI Key

SCTUITAYNQAKRN-UHFFFAOYSA-N

Canonical SMILES

C[N+]1=C2C=CC=CC2=NC(=O)C1=O

Origin of Product

United States

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